molecular formula C11H12N2O3 B2433299 ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1245106-77-7

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2433299
CAS No.: 1245106-77-7
M. Wt: 220.228
InChI Key: VCCQVYYUSSPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)propanoate is a reactive compound that can be used as a photooxidation sensitizer in organic synthesis . It’s highly reactive and has been shown to undergo oxacycles with acetonitrile . It can also be used as a flavoring agent in the food industry .


Synthesis Analysis

Furan synthesis involves a variety of methods, including the Paal-Knorr Furan Synthesis . This method involves the mild oxidation of alkyl enol ethers to enals, employing low loadings of a palladium catalyst . Other methods involve gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions. For example, they can undergo a mild oxidation of alkyl enol ethers to enals, allowing the formation of di-, tri-, and tetrasubstituted olefins . They can also participate in gold-catalyzed cyclizations of diols and triols .


Physical And Chemical Properties Analysis

Ethyl 3-(furan-2-yl)propionate has a refractive index of 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) . It’s also known to have a fruity, pineapple, and sweet organoleptic property .

Mechanism of Action

The mechanism of action of furan compounds often involves the formation of a carbenium ion next to the furan ring and the enol of the ester . Proton transfers and tautomerism are also common .

Safety and Hazards

Ethyl 3-(furan-2-yl)propionate is classified as a combustible liquid . It has a flash point of 195.8 °F (closed cup) or 91 °C (closed cup) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment when handling this compound .

Future Directions

Furan platform chemicals have potential beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQVYYUSSPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.